molecular formula C7H5BClF3O3 B6301460 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, 95% CAS No. 2121512-08-9

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, 95%

Cat. No. B6301460
CAS RN: 2121512-08-9
M. Wt: 240.37 g/mol
InChI Key: LLLQNBPYEREKFI-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It is a solid substance with a molecular weight of 224.373 Da . It is also known by its IUPAC name 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a chloro group, a hydroxy group, and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids, including 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in direct arylation reactions .


Physical And Chemical Properties Analysis

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is a solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction conditions are mild and functional group tolerant, making it a popular choice for creating new carbon-carbon bonds .

Aerobic Oxidative Cross-Coupling

The compound is involved in aerobic oxidative cross-coupling reactions . This process is used to form new carbon-carbon bonds under aerobic conditions .

Microwave-Assisted Petasis Reactions

It is used in microwave-assisted Petasis reactions . These reactions are used to create new carbon-carbon and carbon-nitrogen bonds in a single step .

Rhodium-Catalyzed Addition Reactions

The compound is a reactant in rhodium-catalyzed addition reactions . These reactions are used to add new groups to existing molecules .

Synthesis of Biologically Active Molecules

It is used in the synthesis of biologically active molecules . This includes the creation of new drugs and other biologically active compounds .

Palladium-Catalyzed Direct Arylation

The compound is used as a reagent for Palladium-catalyzed direct arylation . This reaction is used to directly add aryl groups to existing molecules .

Mizoroki-Heck Coupling Reactions

It is used in Mizoroki-Heck coupling reactions . These reactions are used to create new carbon-carbon double bonds .

Stereoselective Heck-Type Reaction

The compound is used in Palladium-catalyzed stereoselective Heck-type reactions . This reaction is used to create new carbon-carbon double bonds in a stereoselective manner .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-5-3(7(10,11)12)1-2-4(6(5)13)8(14)15/h1-2,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQNBPYEREKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)Cl)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173807
Record name Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid

CAS RN

2121512-08-9
Record name Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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